3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid
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Overview
Description
3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid is a complex organic compound characterized by its bicyclic structure and trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid typically involves multiple steps starting from readily available precursors. One common synthetic route begins with the preparation of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is then subjected to further chemical transformations. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in achieving high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall molecular structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a tool for probing biological pathways. Its trifluoroacetic acid moiety can enhance the compound's stability and binding affinity.
Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound can be utilized in the development of advanced materials and chemical processes. Its unique properties may lead to innovations in various industrial applications, including catalysis and polymer science.
Mechanism of Action
The mechanism by which 3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid exerts its effects depends on its molecular targets and pathways involved. The trifluoroacetic acid moiety can interact with biological targets, influencing cellular processes and signaling pathways. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds: Some similar compounds to 3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid include:
3-Azabicyclo[3.1.1]heptanes
3-Azabicyclo[4.1.0]heptan-2-one
Bicyclo[3.1.1]heptan-3-ol, 6,6-dimethyl-2-methylene-
Uniqueness: this compound stands out due to its unique bicyclic structure and the presence of the trifluoroacetic acid group. This combination of features imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H12F3NO3 |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c8-6-1-2-7-4-5(6)3-6;3-2(4,5)1(6)7/h5,7-8H,1-4H2;(H,6,7) |
InChI Key |
UNKHASXFFOLHFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1(C2)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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